![molecular formula C15H15ClN2O2 B2669958 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 1111486-89-5](/img/structure/B2669958.png)

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

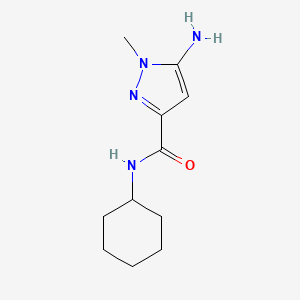

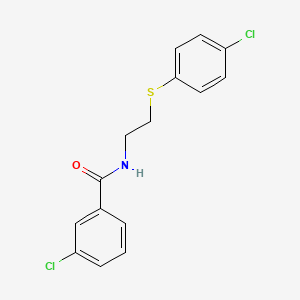

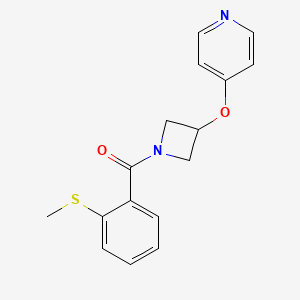

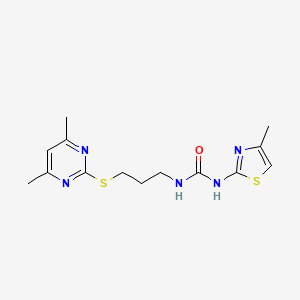

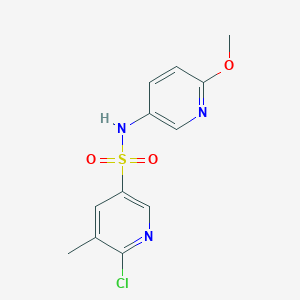

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide , also known by its chemical formula C₁₄H₁₄ClNO₂ , is a synthetic compound belonging to the class of indole carboxamides . The indole scaffold consists of a benzene ring fused to a pyrrole ring, with nitrogen participating in the aromatic system. This compound has been of interest due to its potential pharmacological properties .

Synthesis Analysis

The synthetic strategies for indole 2 and 3-carboxamides involve introducing a carboxamide moiety at positions 2 and 3 of the indole ring. These modifications confer unique inhibitory properties to the resulting compounds. Researchers have explored various synthetic routes to access these derivatives, aiming for maximum activity in pharmacological compounds .

Molecular Structure Analysis

The molecular structure of This compound consists of a pyridine ring substituted with a chloro group at position 6 and an ethyl group attached to the nitrogen atom. Additionally, a methoxyphenyl moiety is linked to the carboxamide nitrogen. The presence of the carboxamide group allows for hydrogen bonding interactions with enzymes and proteins, potentially influencing their activity .

Chemical Reactions Analysis

One notable chemical transformation involving this compound is the conversion of the carboxylic acid group to the carboxamide. This reaction increases the conversion rate and introduces a new functional group with potential pharmacological significance .

Safety and Hazards

Direcciones Futuras

Given the potential pharmacological relevance of indole scaffolds, further investigations into the biological activity of 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide are warranted. Researchers should explore its interactions with specific enzymes, conduct in vivo and in vitro evaluations, and validate computational findings. Additionally, structural modifications could lead to more potent drug candidates for the treatment of multidrug-resistant tuberculosis and other diseases .

: Chehardoli, G., & Bahmani, A. (2020). Synthetic strategies of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 25(2), 535–550. Link

Propiedades

IUPAC Name |

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10(12-5-3-4-6-13(12)20-2)18-15(19)11-7-8-14(16)17-9-11/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOOKOGPCGJRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2669877.png)

![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)

![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)